1,3,3-Trimethyl-1,3-azasilinane
Description
Properties
CAS No. |
61676-28-6 |
|---|---|
Molecular Formula |
C7H17NSi |
Molecular Weight |
143.30 g/mol |
IUPAC Name |
1,3,3-trimethyl-1,3-azasilinane |
InChI |
InChI=1S/C7H17NSi/c1-8-5-4-6-9(2,3)7-8/h4-7H2,1-3H3 |
InChI Key |
LFSNKBMMQGBOBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC[Si](C1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Characteristics in Comparison to Related Heterocycles
The structural parameters of 1,3,3-trimethyl-1,3-azasilinane reveal key differences from analogous compounds:
The elongated Si–N bond compared to C–N in piperidine reduces ring strain, while the chair conformation remains energetically favorable. In contrast, silacyclohexanes with bulky substituents (e.g., phenyl) adopt twist-boat conformations due to steric effects .
Conformational Behavior and Dynamic NMR Studies
Dynamic NMR studies at low temperatures (-100°C to 25°C) have quantified the ring inversion barriers of this compound. The energy barrier for chair-to-chair inversion is 9.1 kcal/mol , significantly lower than that of N-methylpiperidine (14.4 kcal/mol) . This disparity arises from silicon’s larger atomic size, which increases bond lengths and reduces torsional strain during ring puckering. Computational studies (DFT/B3LYP) corroborate these findings, highlighting the role of hyperconjugation between Si–C and N–C bonds in stabilizing transition states .
Comparative Analysis of Inversion Barriers
The inversion barriers of this compound and related compounds are summarized below:
The lower barrier of this compound compared to N-methylpiperidine underscores silicon’s role in enhancing conformational flexibility. However, its higher barrier relative to 1-methyl-1-phenylsilacyclohexane suggests that substituent bulkiness (phenyl vs. methyl) further modulates ring dynamics .
Preparation Methods
Stepwise Assembly from Chlorosilane Precursors
A widely reported method involves the sequential functionalization of chlorosilane precursors. For example, 1,3-dimethyl-3-phenyl-1,3-azasilinane —a structural analog—was synthesized starting from (chloromethyl)methyldichlorosilane:
- Grignard Reaction : Treatment with phenylmagnesium bromide yields (chloromethyl)methylphenylchlorosilane.
- Reduction : LiAlH4 reduces the chlorosilane to the corresponding hydrosilane.
- Allylation : Allyl chloride addition in the presence of Speier’s catalyst forms a chloropropyl intermediate.
- Cyclization : Heating with methylamine in benzene at 160°C induces ring closure, yielding the azasilinane.
While this method achieves moderate yields (50–75%), the use of LiAlH4 and high-temperature cyclization poses safety challenges.
Ring-Closing Strategies
An alternative route employs prefunctionalized diamines. For instance, reacting N-methyl-3-(chloromethyl)-3-methylazasilacyclohexane with methylamine under basic conditions facilitates ring closure. Quantum chemical calculations (B3LYP/6-311+G**) corroborate the feasibility of this pathway, predicting a chair conformation with the N-methyl group equatorial.
Modern Annulation Techniques
(4 + 2) Annulation with Propynones
Recent advances leverage annulation reactions to streamline synthesis. Ke et al. developed a 1,3-N,Si reagent (Cl–NH3+CH2SiMe2CH2Cl) that undergoes (4 + 2) cyclization with propynones:
- Conditions : NaHCO3, MeCN, 70°C, NaI, and 4 Å molecular sieves.
- Scope : Aryl, alkyl, and alkenyl propynones yield 1,3-azasilinones in 65–85% yields. Internal alkynes are unsuitable due to steric hindrance.
This method offers superior regioselectivity and functional group tolerance compared to traditional approaches.
Optimization and Mechanistic Insights
Solvent and Additive Effects
The annulation reaction’s efficiency hinges on polar aprotic solvents (e.g., MeCN) and iodide additives. NaI likely facilitates silicon-electrophile activation via halide exchange, while molecular sieves sequester water, preventing silanol decomposition.
Conformational Dynamics
Variable-temperature NMR studies (103–298 K) reveal a chair-chair equilibrium with a ring inversion barrier of 9.1 kcal/mol. The N-methyl group preferentially adopts an equatorial position, minimizing 1,3-diaxial interactions (Fig. 1).
Table 1: Comparative Conformational Barriers
| Compound | ΔG‡ (kcal/mol) | Method |
|---|---|---|
| 1,3,3-Trimethyl-1,3-azasilinane | 9.1 | VT-NMR |
| N-Methylpiperidine | 14.4 | VT-NMR |
| 1,3-Dimethyl-3-phenyl-1,3-azasilinane | 8.5 | DFT |
Comparative Analysis of Synthetic Methods
Table 2: Yield and Efficiency of Key Routes
The annulation strategy outperforms traditional methods in yield and operational simplicity but requires specialized reagents.
Applications and Implications
Pharmaceutical Relevance
Sila-substitution in dopamine antagonists (e.g., sila-haloperidol) demonstrates retained bioactivity with improved metabolic stability. The equatorial N-methyl conformation in this compound mimics piperidine’s pharmacophore, enabling docking at dopamine receptors.
Material Science
The compound’s low ring-puckering amplitude (≤0.3 Å) and predictable packing behavior, as evidenced by PDF analysis, make it a candidate for molecular crystals with tailored mechanical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1,3,3-trimethyl-1,3-azasilinane, and how are intermediates purified?
- Methodology : The compound is synthesized via hydrosilylation reactions using allyl chloride and platinum catalysts (e.g., H₂PtCl₆·6H₂O), followed by cyclization. Key steps include low-temperature distillation of solvents (e.g., diethyl ether, benzene) and purification via column chromatography. Intermediates like methylphenyl(chloromethyl)(3-chloropropyl)silane are isolated and characterized using NMR and mass spectrometry .
- Critical Considerations : Ensure anhydrous conditions and catalyst activation (e.g., using i-PrOH as a solvent) to avoid side reactions.
Q. How are , , and NMR spectra utilized to confirm the structure of this compound?
- Methodology : Assign signals based on coupling constants and chemical shifts. For example:
- NMR (CDCl₃): δ 0.53 (MeSi, d, ), 3.03–3.09 (SiCH₂Cl, dd), 4.58 (SiH, quint).
- NMR: δ −7.12 (MeSi), 28.12 (SiCH₂Cl).
- NMR: δ −14.86 confirms silicon bonding environments .
Advanced Research Questions
Q. How is the ring inversion barrier of this compound determined experimentally, and how does it compare to computational models?
- Methodology : Use variable-temperature / NMR (down to 103 K) to freeze conformational equilibria. The barrier () is calculated using the Eyring equation from coalescence temperatures. For this compound, , validated via gas electron diffraction (GED) and DFT calculations .
- Data Contradictions : The experimental barrier is lower than in N-methylpiperidine (14.4 kcal mol⁻¹) but higher than in silacyclohexanes (5.5–6.0 kcal mol⁻¹), highlighting silicon’s electronic effects .
Q. What computational strategies are optimal for modeling the conformational dynamics of this compound?
- Methodology : Employ high-level quantum chemical methods (e.g., B3LYP/6-311+G(d,p)) to optimize chair and twist-boat conformers. Compare calculated chemical shifts and ring puckering parameters with experimental GED/NMR data. For accuracy, include solvent effects (e.g., PCM for CDCl₃) and dynamic corrections .
- Challenges : Address discrepancies between computed and experimental barriers by refining torsional potentials or exploring anharmonic effects .
Q. How do substituents (e.g., methyl vs. phenyl groups) influence the conformational stability of azasilinanes?
- Methodology : Perform comparative studies using analogs like 1,3-dimethyl-3-phenyl-1,3-azasilinane. Dynamic NMR reveals that phenyl groups lower inversion barriers (5.5–6.0 kcal mol⁻¹) due to steric hindrance, while methyl groups stabilize chair conformers via hyperconjugation .
- Experimental Design : Synthesize derivatives with varying substituents and correlate with steric/electronic parameters (e.g., Taft’s constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
